molecular formula C11H18N2O B2372559 Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine CAS No. 359878-92-5

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Cat. No. B2372559
CAS RN: 359878-92-5
M. Wt: 194.278
InChI Key: ZJRROMOOCRNAPK-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine, also known as FMPA, is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile compound that can be used in a variety of synthetic methods, and has a wide range of applications in both scientific research and laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Modifications

  • A study by Ojo (2012) explored the synthesis of novel analogues of methyl phenyl (piperidin-2-yl) acetate, including modifications with furan, indicating advancements in chemical synthesis techniques related to compounds like furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine (B. Ojo, 2012).

Pharmacological Potential

  • Raviña et al. (2000) synthesized conformationally restricted butyrophenones with structural similarities to furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine, showing potential as antipsychotic agents, indicating the therapeutic possibilities of similar compounds (E. Raviña et al., 2000).

Antimicrobial Properties

  • Başoğlu et al. (2013) reported on the antimicrobial activities of certain azole derivatives starting from furan-2-carbohydrazide, pointing towards the antimicrobial applications of furan derivatives (Serap Başoğlu et al., 2013).

Analytical and Spectral Studies

  • Patel (2020) conducted analytical and spectral studies on furan ring-containing organic ligands, which can provide insights into the analytical applications of compounds like furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine (H. Patel, 2020).

Neuroinflammation Imaging

  • A study by Horti et al. (2019) on PET imaging of microglia using compounds structurally related to furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine highlights the potential of such compounds in neuroinflammation imaging (A. Horti et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h2-3,8,10,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRROMOOCRNAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (0.5 g, 4.4 mmol, 1.0 eq.), Furfurylamine (0.43 g, 1.0 eq.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two

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